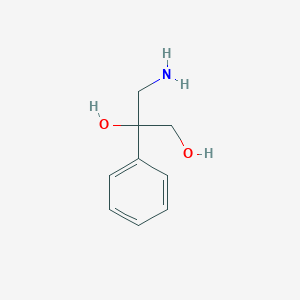

3-Amino-2-phenylpropane-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-phenylpropane-1,2-diol is a compound with the molecular weight of 167.21 . It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .

Synthesis Analysis

The synthesis of (1S,2S)-1-phenylpropane-1,2-diol ((1S,2S)-1-PPD), a similar compound, from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . This involved a stereoselective three-enzyme cascade, coupling stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and coenzyme regeneration by formate dehydrogenase (FDH) .Molecular Structure Analysis

The molecular structure of 3-Amino-2-phenylpropane-1,2-diol can be represented by the InChI code: 1S/C9H13NO2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 .Chemical Reactions Analysis

The stereoselective three-enzyme cascade for the one-pot synthesis of (1S,2S)-1-phenylpropane-1,2-diol ((1S,2S)-1-PPD) from inexpensive starting substrates, benzaldehyde and acetaldehyde, was explored . This involved coupling stereoselective carboligation catalyzed by benzoylformate decarboxylase (BFD), L-selective reduction of a carbonyl group with alcohol dehydrogenase from Lactobacillus brevis (ADH Lb), and coenzyme regeneration by formate dehydrogenase (FDH) .Physical And Chemical Properties Analysis

3-Amino-2-phenylpropane-1,2-diol is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °C and a boiling point of 264-265 °C . The density at 25 °C is 1.175 g/mL . 3-Amino-2-phenylpropane-1,2-diol is soluble in water .Aplicaciones Científicas De Investigación

Polymer Chemistry and Biodegradable Polymers

Starting from commercially available 2-amino-1,3-propane diols, researchers have synthesized a variety of functional cyclic carbonate monomers through a two-step strategy . First, the amino group selectively reacts with electrophiles, resulting in functional diol intermediates. These intermediates are then cyclized intramolecularly to generate functional aliphatic six-membered cyclic carbonate monomers. The unique feature of this approach is its ability to install two different functional groups concurrently. These monomers can be used to produce well-defined homopolymers and copolymers with controlled composition. Additionally, primary amine-containing polymers can be accessed via post-polymerization acidolysis of a t Boc-derived monomer.

Organic Synthesis and Building Blocks

3-Amino-2-phenylpropane-1,2-diol serves as a versatile building block in organic synthesis. Its functional groups enable the creation of diverse molecules, such as heterocycles, ligands, and complex organic structures. Researchers explore its use in the synthesis of novel compounds with specific properties.

Safety and Hazards

3-Amino-2-phenylpropane-1,2-diol causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Propiedades

IUPAC Name |

3-amino-2-phenylpropane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHSHQBSGFVPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-phenylpropane-1,2-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)

![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)

![1-ethyl-6-(4-fluorobenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2609751.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2609754.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)